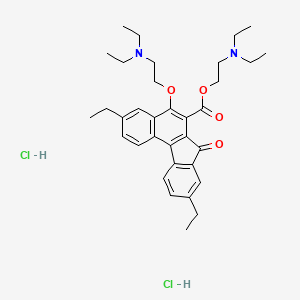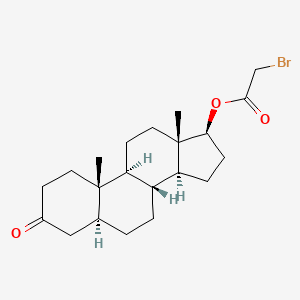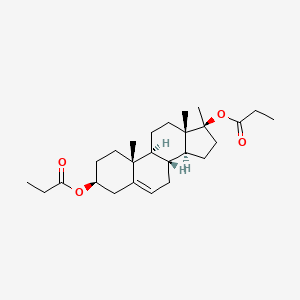
Methandriol dipropionate
Overview
Description
Methandriol dipropionate, also known as methylandrostenediol dipropionate, is a synthetic anabolic-androgenic steroid. It is a 17α-alkylated derivative of 5-androstenediol and is administered via intramuscular injection. This compound acts as a prodrug of methandriol in the body, extending its duration of action due to the depot effect provided by its ester .
Mechanism of Action
Target of Action
Methandriol Dipropionate (MADP) is a synthetic, injected anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It is an androgen ester, specifically, the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), and acts as a prodrug of methandriol in the body . The primary targets of MADP are androgen receptors, which play a crucial role in the development of masculine characteristics.
Mode of Action
MADP interacts with its target, the androgen receptor, by binding to it. This binding triggers a series of biochemical reactions that result in the expression of specific genes that lead to the development of masculine characteristics .
Pharmacokinetics
MADP is administered by intramuscular injection . Relative to methandriol, it has an extended duration via this route of several days due to a depot effect afforded by its ester This means that the drug is slowly released into the body over time, allowing for less frequent dosing
Result of Action
The molecular and cellular effects of MADP’s action are primarily anabolic. This means it promotes the growth of muscle tissue and other tissues in the body. It also has androgenic effects, which include the development of male secondary sexual characteristics .
Biochemical Analysis
Biochemical Properties
Methandriol dipropionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an androgen receptor agonist, binding to androgen receptors in target tissues. This interaction promotes the transcription of specific genes involved in muscle growth and development. This compound also influences the activity of enzymes such as 5α-reductase and aromatase, which are involved in the metabolism of androgens and estrogens .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It enhances protein synthesis and nitrogen retention in muscle cells, leading to increased muscle mass and strength. Additionally, this compound influences cell signaling pathways, including the activation of the androgen receptor signaling pathway, which regulates gene expression and cellular metabolism. This compound also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to methandriol in the body Methandriol binds to androgen receptors, forming a receptor-ligand complex that translocates to the cell nucleusThis compound also affects enzyme activity, including the inhibition of 5α-reductase and the activation of aromatase, leading to changes in androgen and estrogen levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable when stored properly, but it can degrade over time, leading to a decrease in its potency. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged muscle growth and enhanced protein synthesis. Excessive use may lead to adverse effects such as increased fat and water retention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound promotes muscle growth and strength without significant adverse effects. At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of androgens and estrogens. It is converted to methandriol in the body, which is further metabolized by enzymes such as 5α-reductase and aromatase. These enzymes play a crucial role in the conversion of methandriol to dihydrotestosterone and estradiol, respectively. This compound also affects metabolic flux and metabolite levels, leading to changes in the levels of androgens and estrogens .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to androgen receptors in target tissues, facilitating its transport into the cell. Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its effects on gene expression. Transporters and binding proteins also play a role in the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with androgen receptors and modulates gene expression. Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments within the cell. These modifications influence its activity and function, ensuring that this compound exerts its effects in the appropriate cellular context .
Preparation Methods
Methandriol dipropionate is synthesized through the esterification of methandriol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Methandriol dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methandriol, which can further undergo oxidation to form methandrostenolone.
Reduction: Reduction of this compound can yield methandriol.
Substitution: this compound can undergo substitution reactions where the propionate ester groups are replaced with other ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include methandriol and methandrostenolone .
Scientific Research Applications
Methandriol dipropionate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anabolic-androgenic steroids.
Biology: this compound is used in research to understand the effects of anabolic-androgenic steroids on muscle growth and development.
Medicine: It has been studied for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Industry: This compound is used in the development of performance-enhancing drugs for athletes.
Comparison with Similar Compounds
Methandriol dipropionate is similar to other anabolic-androgenic steroids such as methandrostenolone and nandrolone. it is unique in its extended duration of action due to the depot effect provided by its ester groups. Other similar compounds include:
Methandrostenolone: Known for its strong anabolic effects but shorter duration of action.
Nandrolone: Known for its mild androgenic effects and longer duration of action compared to methandrostenolone.
This compound stands out due to its balanced anabolic and androgenic effects, making it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
(10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFLTKJFMBYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863213 | |
| Record name | 17-Methylandrost-5-ene-3,17-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methanriol Dipropionate affect specific proteins in the blood?
A1: Research indicates that Methanriol Dipropionate, classified as a 17α-alkylated anabolic steroid, can significantly influence the levels of various proteins in the blood. Specifically, it has been shown to elevate levels of haptoglobin, orosomucoid, protein-bound sialic acid, plasminogen, and β-glucuronidase. [, ] Conversely, this compound has been observed to decrease fibrinogen levels. [, ] These effects on plasma proteins appear to be dose-dependent. [, ]
Q2: What structural features of Methanriol Dipropionate are important for its biological activity?
A2: Studies comparing different anabolic steroids suggest that the presence of both a 17α-alkyl group and a C-3 ketone group in the steroid structure are crucial for the observed effects on plasma protein concentrations. [, ] For instance, Ethylestrenol, which lacks the C-3 ketone group, did not demonstrate the same changes in protein levels. [, ] This highlights the significance of specific structural elements in dictating the biological activity of Methanriol Dipropionate and its analogues.
Q3: Are there any notable differences in how Methanriol Dipropionate and testosterone affect plasma proteins?
A3: Yes, there are distinct differences. While both Methanriol Dipropionate and testosterone are androgens, their impact on plasma proteins varies. Research has shown that unlike the significant changes induced by 17α-alkylated anabolic steroids like Methanriol Dipropionate, non-17α-alkylated androgens, including testosterone administered via various routes (sublingual, parenteral aqueous, and as testosterone propionate), do not produce the same alterations in plasma protein levels. [, ] This suggests a distinct mechanism of action for Methanriol Dipropionate compared to testosterone in influencing protein expression or regulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


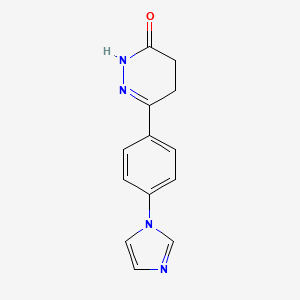
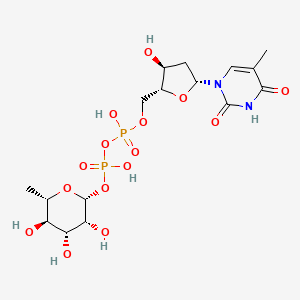
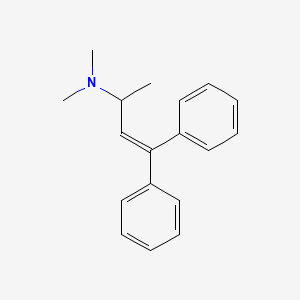



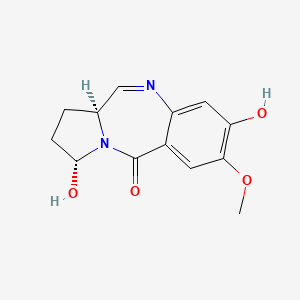

![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
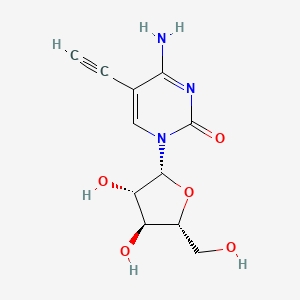
![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
